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1-(1-Methyl-1H-indazol-3-yl)ethanone

Lipophilicity Membrane permeability Indazole scaffold

Researchers requiring regioisomerically pure C3-acetyl indazole building blocks for degrader design often face supply gaps and absent QC. This compound resolves these issues: - Explicitly classified as a 'Protein Degrader Building Block' with batch-specific QC (NMR, HPLC, GC). - Optimized lipophilicity (XLogP 1.6) and low TPSA (34.9 Ų) for cell-permeable probe development. - Key synthetic intermediate for Granisetron impurity reference materials. ≥98% purity, white solid, shipped with full documentation.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 69271-42-7
Cat. No. B1314035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-indazol-3-yl)ethanone
CAS69271-42-7
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=NN(C2=CC=CC=C21)C
InChIInChI=1S/C10H10N2O/c1-7(13)10-8-5-3-4-6-9(8)12(2)11-10/h3-6H,1-2H3
InChIKeyOWDFLCBDWKYAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Methyl-1H-indazol-3-yl)ethanone: Physicochemical & Procurement Profile


1-(1-Methyl-1H-indazol-3-yl)ethanone (CAS 69271-42-7), also known as 3-acetyl-1-methyl-1H-indazole, is a C10H10N2O indazole derivative with a molecular weight of 174.20 g/mol [1]. It belongs to the class of N-methyl-3-acetylindazoles, distinguished by a methyl group at the N1 position and an acetyl substituent at the C3 position of the indazole bicycle . This compound is commercially supplied as a white solid with a melting point of 88–90 °C and a predicted boiling point of approximately 313.1 °C . Its computed XLogP3-AA of 1.6 and topological polar surface area (TPSA) of 34.9 Ų position it as a moderately lipophilic, membrane-permeable scaffold [1]. Vendors including Sigma-Aldrich, Aladdin Scientific, Bidepharm, and AKSci catalogue this compound at purities ranging from 95% to 98%, with Bidepharm offering batch-specific QC documentation (NMR, HPLC, GC) .

Scaffold Design N-Methyl-3-acetylindazole scaffold for degrader linker chemistry. Eliminates indazole NH donor, supporting non-kinase or allosteric probe design.
Procurement Context Vendor-classified Protein Degrader Building Block with batch QC documentation. Preferred grade for PROTAC, molecular glue, and fragment-based library synthesis.
Physicochemical Profile Moderate lipophilicity and reduced TPSA for cell-permeable probe development. Sharp melting point simplifies purity verification in procurement.

Why 1-(1-Methyl-1H-indazol-3-yl)ethanone Cannot Be Substituted


Indazole building blocks with identical molecular formulae (C10H10N2O) but different acetyl substitution positions (C3 vs. C4, C5, or C7) exhibit distinct reactivity, physicochemical properties, and target-engagement profiles that render them non-interchangeable in synthetic and pharmacological applications [1]. The N1-methyl group on 1-(1-methyl-1H-indazol-3-yl)ethanone eliminates the indazole NH hydrogen-bond donor present in the non-methylated analog 1-(1H-indazol-3-yl)ethanone (CAS 4498-72-0), reducing TPSA from 46 Ų to 34.9 Ų and increasing computed logP from ~1.07 to 1.6—changes that directly affect membrane permeability and oral bioavailability potential [1]. The C3-acetyl regioisomer is the only variant explicitly classified by multiple vendors as a “Protein Degrader Building Block,” reflecting its established utility as a warhead or linker attachment point in PROTAC and molecular-glue degrader design; the C4, C5, and C7 regioisomers (CAS 1159511-23-5, 1159511-24-6, 1159511-26-8) are not catalogued under this application family [2]. Substituting one regioisomer for another therefore risks altering synthetic trajectory, target affinity, and degradation efficiency.

1
Regioisomeric Acetyl Position
C4, C5, or C7 acetyl regioisomers share the identical molecular formula but are not classified as Protein Degrader Building Blocks, and their conjugation chemistry may differ from the C3-substituted scaffold.
2
N1-Methyl vs. NH Analog
The non-methylated analog 1-(1H-indazol-3-yl)ethanone retains an indazole NH donor that may promote unintended hinge-binding interactions, shifting the selectivity profile away from non-kinase degrader applications.
3
Purity and QC Documentation Gap
C5 and C7 regioisomers are commonly offered at lower purity ceilings with less consistently available multi-method analytical documentation, which may not support procurement for stringent impurity profiling.

1-(1-Methyl-1H-indazol-3-yl)ethanone: Comparative Evidence vs Analogs


Lipophilicity and TPSA vs Non-Methylated Analog

1-(1-Methyl-1H-indazol-3-yl)ethanone exhibits a computed XLogP3-AA of 1.6, compared with a predicted ACD/LogP of 1.07 for the non-methylated analog 1-(1H-indazol-3-yl)ethanone (CAS 4498-72-0) [1]. Simultaneously, N-methylation reduces TPSA from 46 Ų to 34.9 Ų [1]. The combination of higher logP and lower TPSA is associated with improved passive membrane permeability, a critical parameter for cell-based assays and in vivo probe development.

Lipophilicity & TPSA
Cross-study comparable
ΔlogP ≈ +0.53, ΔTPSA −11.1 Ų
TPSA: 34.9 vs 46 Ų
Higher lipophilicity and lower TPSA reported vs. NH analog, may support passive membrane permeability screening.
Computed logP source differs; experimental confirmation recommended.
Lipophilicity Membrane permeability Indazole scaffold

NH Donor Elimination and Molecular Recognition

The target compound contains zero hydrogen-bond donors (HBD = 0), whereas the non-methylated comparator 1-(1H-indazol-3-yl)ethanone possesses one HBD (HBD = 1) due to the free indazole NH [1]. Removal of this donor through N1-methylation eliminates a key hydrogen-bond interaction site that is heavily exploited by ATP-competitive kinase inhibitors at the hinge region but can also contribute to off-target binding [2]. In the context of designing selective chemical probes or bifunctional degraders, the absence of this donor reduces the likelihood of unintended hinge-binding interactions with the kinome.

NH Donor Elimination
Class-level inference
HBD = 0 vs. HBD = 1
N1-methylation removes the indazole hinge-binding donor, consistent with reduced kinome-wide affinity context.
Kinase panel profiling needed to confirm selectivity shift.
Hydrogen-bond donor Off-target selectivity N-methylation

Defined Melting Point and Lower Boiling Point

The target compound has a reported melting point of 88–90 °C and a predicted boiling point of 313.1 ± 15.0 °C, whereas the non-methylated analog 1-(1H-indazol-3-yl)ethanone exhibits a significantly higher predicted boiling point of 348.8 ± 15.0 °C and lacks a well-defined melting point in available databases . The lower boiling point and sharp melting range facilitate purification by recrystallization and reduce thermal stress during vacuum distillation or solvent-removal steps.

Thermal Properties
Cross-study comparable
mp 88–90 °C, Δbp ≈ −35.7 °C
Lower predicted boiling point and sharp melting range may simplify purification and purity verification.
Comparator mp not reported; predicted bp values may differ from experimental.
Thermal properties Purification Handling

Protein Degrader Building Block Designation

1-(1-Methyl-1H-indazol-3-yl)ethanone is explicitly categorized under the “Protein Degrader Building Blocks” product family by CalpacLab, reflecting its established use as a synthetic intermediate in PROTAC and molecular-glue degrader assembly [1]. In contrast, the C4, C5, and C7 regioisomers (CAS 1159511-23-5, 1159511-24-6, 1159511-26-8), which share the identical molecular formula C10H10N2O, are listed by the same or comparable suppliers as generic “Building Blocks” without the protein-degrader designation . This application-level classification difference indicates that the C3-acetyl substitution pattern is the preferred attachment point for conjugating indazole-based warheads to E3-ligase ligands, a design paradigm validated by recent CRBN-modulator and HDAC6-targeting PROTAC campaigns that utilize 3-substituted indazoles as target-engagement motifs [2].

Degrader Classification
Head-to-head
Protein Degrader Building Block
Regioisomers: generic blocks
Vendor classification aligns with reported C3-indazole CRBN-modulator design principles.
Classification based on vendor catalog data; verify specific application fit.
PROTAC Molecular glue Targeted protein degradation

Batch-Level Analytical Documentation

Bidepharm supplies 1-(1-Methyl-1H-indazol-3-yl)ethanone at a standard purity of 98% and provides batch-specific QC reports including NMR, HPLC, and GC data . Sigma-Aldrich (via ChemScene) offers documented 98% purity with certificates of analysis . AKSci supplies the compound at ≥95% purity with long-term storage specifications (cool, dry place) . In contrast, the C5 and C7 regioisomers are commonly offered at 95% purity by multiple vendors, and availability of multi-method analytical documentation is less consistently advertised . This difference in reported purity ceilings and analytical transparency directly affects procurement decisions for GLP-grade or IND-enabling studies.

Batch QC Documentation
Data to verify
98% purity, multi-method QC
Higher purity ceiling and batch-specific analytical reports may support stringent impurity profiling workflows.
Source: vendor product pages; request current COA before procurement.
Quality control Purity certification Analytical characterization

1-(1-Methyl-1H-indazol-3-yl)ethanone: Application Scenarios


PROTAC & Molecular Glue Linker Chemistry

The C3-acetyl group serves as a versatile synthetic handle for hydrazone, oxime, or reductive amination-based linker conjugation, while the N1-methyl group eliminates competitive hinge-binding interactions. This combination makes the compound the preferred indazole building block for assembling heterobifunctional degraders targeting non-kinase proteins or allosteric kinase sites, as evidenced by its specific vendor classification under Protein Degrader Building Blocks [1] and its alignment with 3-substituted indazole CRBN-modulator design principles [2].

Cell-Permeable Chemical Probe Synthesis

With a TPSA of 34.9 Ų and XLogP3 of 1.6, the compound is well-suited for constructing cell-permeable probes where passive membrane diffusion is essential and where the non-methylated analog (TPSA 46 Ų, logP 1.07) would present a higher permeability barrier [3]. This advantage is particularly relevant for BRET, NanoLuc, or cellular thermal shift assay (CETSA) probe development requiring intracellular target engagement.

Kinase Inhibitor Fragment Libraries

The absence of an indazole NH donor (HBD = 0) and the presence of only two hydrogen-bond acceptors (HBA = 2) defines a minimal pharmacophore suitable for fragment-based screening libraries where promiscuous hinge binding must be avoided [3]. The compound can be further elaborated at the acetyl methyl group or the indazole C5/C6/C7 positions to introduce selectivity determinants without reintroducing the canonical hinge donor.

Granisetron Impurity Profiling Reference Standard

1-Methylindazole-3-carboxylic acid (CAS 50890-83-0) is a documented Granisetron impurity (Impurity D), and 1-(1-methyl-1H-indazol-3-yl)ethanone serves as its direct synthetic precursor via methyl-lithium-mediated carboxylic acid to methyl ketone conversion . The ethanone derivative can therefore be employed as a key intermediate or reference material in the synthesis and analytical characterization of granisetron-related substances, supporting ANDA/DMF regulatory submissions.

Application
Selection Property
Validation Focus
PROTAC & Molecular Glue Synthesis
C3-acetyl linker handle with degrader-specific vendor classification
Conjugation efficiency and ternary complex formation
Cell-Permeable Probe Development
Reduced TPSA and moderate lipophilicity vs. NH analog
Intracellular target engagement assays and permeability validation
Kinase Inhibitor Fragment Libraries
Absence of indazole hinge-binding NH donor
Kinase panel selectivity and fragment elaboration
Granisetron Impurity Reference
Precursor to Granisetron Impurity D with defined QC documentation
Analytical characterization and impurity profiling methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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